1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine is a compound that features a trifluoromethyl group attached to a methanamine backbone, with a piperidin-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with N-methylpiperidine in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This can lead to increased binding affinity and potency in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: This compound features a trifluoromethyl group attached to a phenylmethanesulfonamide backbone.
1,1,1-Trifluoro-N-(3-(((4-phenylcyclohexyl)oxy)methyl)-1-(pyridin-2-yl)piperidin-4-yl)methanesulfonamide: A similar compound with a different substituent on the piperidine ring.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine is unique due to its specific combination of a trifluoromethyl group and a piperidin-4-ylmethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13(8(9,10)11)6-7-2-4-12-5-3-7/h7,12H,2-6H2,1H3 |
InChI Key |
QJCJJPNOOUNXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
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